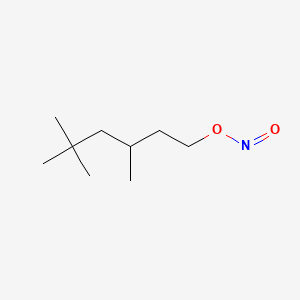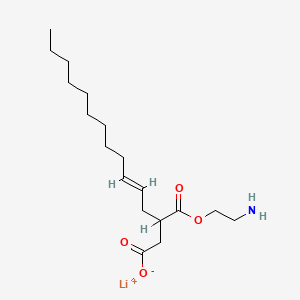
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate is a chemical compound with the molecular formula C18H32LiNO4 and a molecular weight of 333.40 g/mol It is known for its unique structure, which includes a lithium ion, an aminoethyl group, and a dodecenylsuccinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate typically involves the reaction of 2-aminoethanol with dodecenylsuccinic anhydride in the presence of a lithium base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Lithium hydroxide or lithium carbonate as a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The process includes:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Monitoring: Continuous monitoring of reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Purification: Post-reaction purification steps such as recrystallization or column chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The dodecenyl group can be reduced to form saturated derivatives.
Substitution: The lithium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium chloride (NaCl) or potassium iodide (KI) in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of saturated aliphatic compounds.
Substitution: Formation of new ionic compounds with different cations.
Aplicaciones Científicas De Investigación
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Lithium 1-(2-aminoethyl) 2-dodecylsuccinate: Similar structure but with a saturated dodecyl group.
Lithium 1-(2-aminoethyl) 2-decenylsuccinate: Similar structure but with a shorter decenyl group.
Propiedades
Número CAS |
93964-35-3 |
|---|---|
Fórmula molecular |
C18H32LiNO4 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
lithium;(E)-3-(2-aminoethoxycarbonyl)pentadec-5-enoate |
InChI |
InChI=1S/C18H33NO4.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-17(20)21)18(22)23-14-13-19;/h10-11,16H,2-9,12-15,19H2,1H3,(H,20,21);/q;+1/p-1/b11-10+; |
Clave InChI |
FXXUTCWAEPIWDE-ASTDGNLGSA-M |
SMILES isomérico |
[Li+].CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)OCCN |
SMILES canónico |
[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


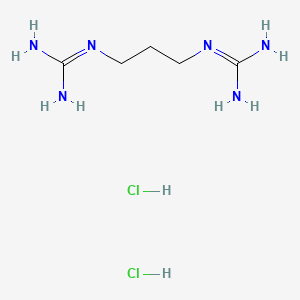



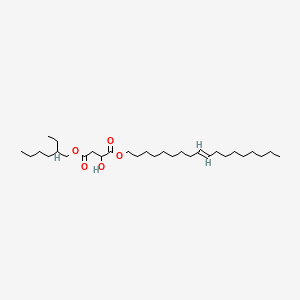


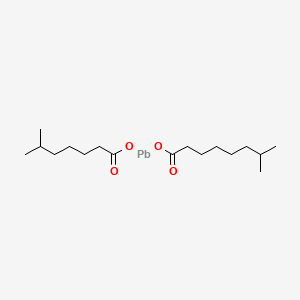
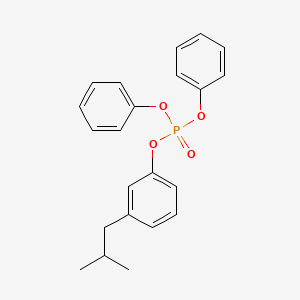
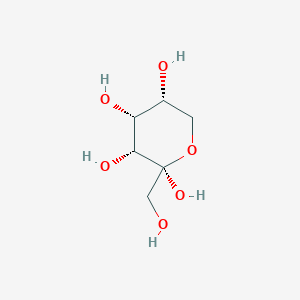

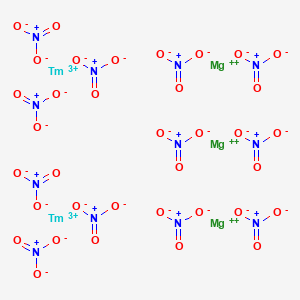
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
